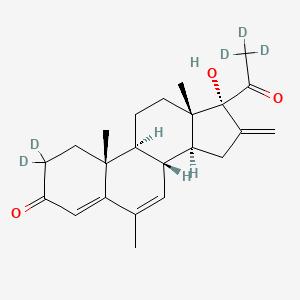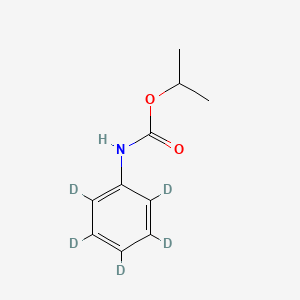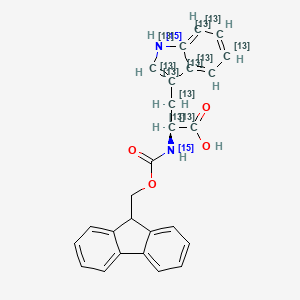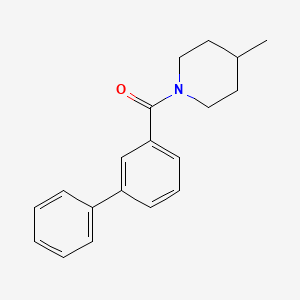![molecular formula C22H32N2OS2 B12407104 [2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)
[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a heptylsulfanyl chain, a pyridinyl ring, and a thiophenylmethanone moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone involves multiple steps, including the formation of the pyridinyl and thiophenylmethanone rings, followed by the introduction of the dimethylamino and heptylsulfanyl groups. Common synthetic routes may involve:
Formation of Pyridinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Thiophenylmethanone Moiety: This step may involve the use of thiophene derivatives and ketone formation reactions.
Attachment of Dimethylamino and Heptylsulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the heptylsulfanyl group.
Reduction: Reduction reactions could target the ketone group in the thiophenylmethanone moiety.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyridinyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst in organic reactions.
Material Science:
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling:
Medicine:
Drug Development: The compound’s structure suggests potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of diseases related to its mechanism of action.
Industry:
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
Pharmaceutical Industry:
Mécanisme D'action
The mechanism of action of [2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
2-[2-(Dimethylamino)ethoxy]ethanol: This compound also contains a dimethylamino group and exhibits similar basic properties.
Bromomethyl methyl ether: Another compound with a similar functional group, used in various chemical reactions.
Uniqueness:
Structural Complexity: The combination of the pyridinyl, thiophenylmethanone, and heptylsulfanyl groups makes it unique.
Its diverse applications in chemistry, biology, and medicine set it apart from simpler compounds.
Propriétés
Formule moléculaire |
C22H32N2OS2 |
|---|---|
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
[2-[7-(dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H32N2OS2/c1-17(2)19-13-12-18(21(25)20-11-10-16-26-20)22(23-19)27-15-9-7-5-6-8-14-24(3)4/h10-13,16-17H,5-9,14-15H2,1-4H3 |
Clé InChI |
GIXYZTSUAFPXJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
